N-Desmethyl Zolmitriptan-d3 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Desmethyl Zolmitriptan-d3 Hydrochloride is a labeled salt of N-Desmethyl Zolmitriptan, which is an impurity of Zolmitriptan. Zolmitriptan is a member of the triptan class of 5-hydroxytryptamine (5-HT) 1B/1D receptor agonists used for the acute treatment of migraine with or without aura in adults . This compound is used in scientific research, particularly in metabolic studies and as a reference standard in analytical chemistry.

Méthodes De Préparation

The synthesis of N-Desmethyl Zolmitriptan-d3 Hydrochloride involves the deuteration of N-Desmethyl Zolmitriptan. The process typically includes the reaction of N-Desmethyl Zolmitriptan with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium . Industrial production methods for this compound are not widely documented, but it is generally produced in specialized laboratories with controlled conditions to ensure high purity and isotopic labeling.

Analyse Des Réactions Chimiques

N-Desmethyl Zolmitriptan-d3 Hydrochloride, like its parent compound Zolmitriptan, undergoes various chemical reactions. These include:

Oxidation: The compound can be oxidized to form N-oxide metabolites.

Reduction: Reduction reactions can convert it back to its parent compound.

Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Applications De Recherche Scientifique

N-Desmethyl Zolmitriptan-d3 Hydrochloride is used in various scientific research applications:

Metabolic Research: It is used to study metabolic pathways in vivo, allowing researchers to track the metabolism of Zolmitriptan and its derivatives.

Analytical Chemistry: The compound serves as a reference standard for the identification and quantification of Zolmitriptan and its metabolites in biological samples.

Pharmacokinetics: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Zolmitriptan.

Environmental Studies: The compound is used to study the environmental impact and degradation pathways of pharmaceuticals.

Mécanisme D'action

N-Desmethyl Zolmitriptan-d3 Hydrochloride exerts its effects by acting as an agonist at the 5-HT 1B/1D receptors. These receptors are involved in the modulation of nociceptive nerve signaling in the central nervous system . The activation of these receptors leads to the constriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release, thereby alleviating migraine symptoms .

Comparaison Avec Des Composés Similaires

N-Desmethyl Zolmitriptan-d3 Hydrochloride is similar to other triptan derivatives such as:

Sumatriptan: The first triptan developed, with poor oral bioavailability and lipophilicity.

Rizatriptan: Known for its rapid onset of action.

Naratriptan: Characterized by its long half-life and lower recurrence rates.

Almotriptan: Noted for its high oral bioavailability. What sets this compound apart is its use as a labeled compound in research, providing unique insights into the metabolic pathways and pharmacokinetics of Zolmitriptan.

Activité Biologique

N-Desmethyl Zolmitriptan-d3 Hydrochloride is an active metabolite of Zolmitriptan, a medication primarily used for the acute treatment of migraine. This article delves into the biological activity of N-Desmethyl Zolmitriptan-d3, examining its pharmacokinetics, mechanisms of action, and therapeutic implications based on diverse research findings.

Overview of Zolmitriptan and Its Metabolite

Zolmitriptan is a selective agonist for the serotonin receptor subtypes 5-HT_1B and 5-HT_1D. Upon administration, it exerts its effects by inducing vasoconstriction in cranial blood vessels and inhibiting pro-inflammatory neuropeptide release . The primary active metabolite, N-Desmethyl Zolmitriptan, retains significant pharmacological activity, contributing to the overall therapeutic efficacy of the drug.

Pharmacokinetics

The pharmacokinetic profile of N-Desmethyl Zolmitriptan-d3 is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties:

- Absorption : Following oral administration of Zolmitriptan, the mean absolute bioavailability is approximately 40%. The N-desmethyl metabolite achieves plasma concentrations that are about two-thirds that of Zolmitriptan itself .

- Distribution : The volume of distribution for Zolmitriptan ranges from 7 to 8.4 L/kg. Both Zolmitriptan and its metabolite exhibit about 25% plasma protein binding .

- Metabolism : The liver primarily metabolizes Zolmitriptan via cytochrome P450 enzymes (CYP1A2) and monoamine oxidase (MAO), leading to the formation of several metabolites including N-desmethyl Zolmitriptan .

- Excretion : Approximately 65% of the drug is excreted in urine, with a significant portion as indole acetic acid metabolites. The elimination half-life for Zolmitriptan is around three hours, while N-desmethyl Zolmitriptan has a slightly longer half-life of approximately 3.5 hours .

N-Desmethyl Zolmitriptan-d3 acts primarily through agonism at the 5-HT_1B and 5-HT_1D serotonin receptors. This action leads to:

- Vasoconstriction : It reduces the diameter of cranial blood vessels, counteracting migraine-associated vasodilation.

- Inhibition of Neuropeptide Release : By acting on presynaptic receptors, it decreases the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide), which play a significant role in migraine pathophysiology .

Efficacy in Migraine Management

Research has demonstrated that N-Desmethyl Zolmitriptan plays a crucial role in enhancing the efficacy of migraine treatment. A study involving rats induced with migraines showed that formulations containing N-desmethyl metabolites exhibited improved psychological and analgesic effects compared to standard treatments .

| Study Component | Findings |

|---|---|

| Study Design | Efficacy study on migraine-induced rats |

| Treatment Groups | Conventional ZMT solution vs. ZMT-SNEDDS |

| Outcome Measures | EEG changes, biochemical analysis, histopathological examination |

| Results | Enhanced brain electrical activity and reduced convulsions with SNEDDS formulation |

Safety Profile

The safety profile of N-Desmethyl Zolmitriptan-d3 has been evaluated through acute toxicity studies. Results indicated that while effective in alleviating migraine symptoms, formulations containing this metabolite showed a favorable safety margin compared to conventional treatments .

Propriétés

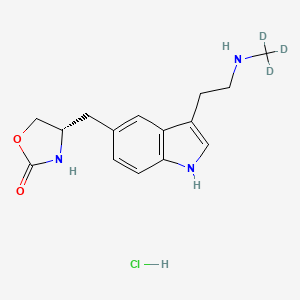

IUPAC Name |

(4S)-4-[[3-[2-(trideuteriomethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2.ClH/c1-16-5-4-11-8-17-14-3-2-10(7-13(11)14)6-12-9-20-15(19)18-12;/h2-3,7-8,12,16-17H,4-6,9H2,1H3,(H,18,19);1H/t12-;/m0./s1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBOBSSVQZRPTR-MFMFARAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.